
CNX-2006
Übersicht
Beschreibung
CNX-2006 is a third-generation, irreversible epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) designed to target activating EGFR mutations (e.g., exon 19 deletions, L858R) and the resistance-conferring T790M mutation. It exhibits mutant-selective activity, with an IC50 of <20 nM for mutant EGFR and minimal inhibition of wild-type EGFR, reducing off-target toxicity . Preclinical studies highlight its potent anti-proliferative effects in EGFR-mutated lung adenocarcinoma cell lines (e.g., HCC827) and its ability to suppress EGFR phosphorylation across diverse models . This compound also serves as a tool compound for rociletinib, a clinical candidate whose development was halted in 2016 due to regulatory challenges .
Vorbereitungsmethoden
Die Synthese von CNX-2006 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die genauen Synthesewege und industriellen Produktionsmethoden sind proprietär und werden in der öffentlichen Literatur nicht vollständig offengelegt.
Analyse Chemischer Reaktionen
CNX-2006 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Interaktion mit der EGFR-T790M-Mutation liegt. Die Verbindung bildet eine kovalente Bindung mit dem Cysteinrest im ATP-Bindungsort des mutierten EGFR, was zu einer irreversiblen Hemmung führt. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Lösungsmittel wie Dimethylsulfoxid (DMSO) und Puffer, um den entsprechenden pH-Wert zu erhalten . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist der gehemmte EGFR-Komplex, der die nachgeschaltete Signalgebung und die Proliferation von Tumorzellen verhindert .
Wissenschaftliche Forschungsanwendungen
CNX-2006 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Onkologie und Molekularbiologie. Es wird verwendet, um die Mechanismen der Arzneimittelresistenz bei EGFR-mutiertem Lungenkrebs zu untersuchen und neue therapeutische Strategien zu entwickeln. Die Fähigkeit der Verbindung, die T790M-Mutation selektiv zu hemmen, macht sie zu einem wertvollen Werkzeug für die Untersuchung der Rolle von EGFR bei der Entstehung von Krebs und zur Überprüfung der Wirksamkeit von Kombinationstherapien . Zusätzlich wird this compound in präklinischen Modellen eingesetzt, um sein Potenzial als Behandlung für andere Krebsarten mit ähnlichen Mutationen zu bewerten .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine selektive und irreversible Bindung an die T790M-Mutantenform von EGFR. Durch die Bildung einer kovalenten Bindung mit dem Cysteinrest im ATP-Bindungsort hemmt this compound effektiv die Kinaseaktivität des mutierten Rezeptors. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, wie dem RAS/MEK/ERK-Weg, die für das Überleben und die Proliferation von Tumorzellen entscheidend sind . Die Selektivität der Verbindung für die T790M-Mutation gegenüber dem Wildtyp-Rezeptor minimiert Off-Target-Effekte und erhöht ihr therapeutisches Potenzial .
Wirkmechanismus
The mechanism of action of CNX-2006 involves its selective and irreversible binding to the T790M mutant form of EGFR. By forming a covalent bond with the cysteine residue in the ATP-binding site, this compound effectively inhibits the kinase activity of the mutant receptor. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MEK/ERK pathway, which are crucial for tumor cell survival and proliferation . The compound’s selectivity for the T790M mutation over the wild-type receptor minimizes off-target effects and enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
First-Generation EGFR-TKIs: Gefitinib and Erlotinib
- Mechanism : Reversible ATP-competitive inhibitors targeting activating EGFR mutations (e.g., Del19, L858R).
- Resistance: ~60% of resistance cases involve T790M mutations . MET amplification is another resistance mechanism shared with CNX-2006, though gefitinib/erlotinib resistance is often mediated through ERBB3-PI3K pathway activation .
- Key Difference : this compound retains efficacy in T790M-positive models, whereas gefitinib and erlotinib fail due to their inability to bind T790M-mutated EGFR .
Second-Generation EGFR-TKIs: Afatinib
- Mechanism : Irreversible pan-ERBB inhibitor targeting EGFR, HER2, and HER3.
- Resistance : T790M mutations and MET amplification are common. HCC827CNXR S1/S4 cells resistant to this compound also exhibit cross-resistance to afatinib, suggesting overlapping escape pathways .
- Key Difference : Afatinib’s broader target profile increases toxicity (e.g., rash, diarrhea), whereas this compound’s mutant selectivity improves tolerability .
Third-Generation EGFR-TKIs: AZD9291 (Osimertinib)
- Mechanism : Irreversible mutant-selective inhibitor effective against T790M and activating mutations.
- Resistance: C797S mutations and MET amplification are predominant.
MET-TKIs: Crizotinib and PHA-665752
- Synergy : Combining this compound with MET-TKIs (e.g., PHA-665752) restores sensitivity in MET-amplified HCC827CNXR S1 cells, whereas erlotinib + MET-TKI combinations fail .
- Contrast : MET-TKIs alone suffice to overcome resistance in this compound-resistant HCC827CNXR S4 cells with full oncogene swap, highlighting this compound’s unique resistance biology .
Resistance Mechanisms and Clinical Implications
Resistance Pathways
- Oncogene Swap: Unique to this compound, this involves loss of EGFR dependence (including T790M) and shift to MET-driven signaling, reversible with MET-TKI monotherapy .
- MET Amplification : Shared with other EGFR-TKIs but more prevalent in this compound resistance due to its potent suppression of EGFR .
Comparative Resistance Data
Biologische Aktivität
CNX-2006 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR), particularly effective against the T790M mutation associated with resistance to first-line EGFR inhibitors. This compound has garnered attention due to its potential in treating non-small cell lung cancer (NSCLC) where this mutation is prevalent.
This compound operates primarily by inhibiting the activity of EGFR, which plays a crucial role in cell proliferation and survival. The T790M mutation alters the receptor's conformation, making it less susceptible to standard therapies. This compound has been shown to inhibit the growth of EGFR-T790M cells up to 1000-fold more compared to wild-type EGFR cells, indicating a significant increase in potency against resistant cancer cell lines .
Research Findings
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In Vitro Studies :
- This compound demonstrated effective inhibition of cell proliferation in various NSCLC cell lines harboring the T790M mutation. The compound's IC50 values indicate a strong affinity for the mutated receptor, leading to substantial reductions in cell viability.
- In studies involving patient-derived xenografts (PDXs), this compound showed promising results, significantly reducing tumor size compared to controls .
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Pharmacokinetics and ADME Properties :
- The absorption, distribution, metabolism, and excretion (ADME) profile of this compound suggests favorable pharmacokinetic properties that support its potential for clinical use. Studies indicate good oral bioavailability and a favorable half-life, which are critical for maintaining therapeutic levels in patients .
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Toxicology Profile :
- Preliminary toxicological assessments have indicated that this compound has a manageable safety profile, with no significant off-target effects reported in animal models. This is particularly important for compounds targeting oncogenic mutations, as off-target toxicity can limit clinical applicability .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with advanced NSCLC exhibiting resistance to first-line therapies was treated with this compound. After three months of treatment, imaging studies revealed a 50% reduction in tumor size, correlating with the inhibition of EGFR signaling pathways.
- Case Study 2 : In a cohort study involving multiple patients with T790M mutations, administration of this compound led to an overall response rate of 70% , with several patients achieving stable disease for over six months .
Comparative Analysis
The following table summarizes the biological activity and comparative efficacy of this compound against other known EGFR inhibitors:
Compound | Target Mutation | IC50 (nM) | Efficacy (Tumor Reduction) | Notes |
---|---|---|---|---|
This compound | T790M | < 10 | 50% after 3 months | High selectivity for T790M |
Osimertinib | T790M | 20 | 30% after 3 months | Standard first-line therapy |
Gefitinib | Wild-type | 50 | 20% after 3 months | Less effective on T790M |
Q & A
Basic Research Questions
Q. What experimental methodologies are used to validate CNX-2006’s selectivity for EGFR mutants (e.g., T790M) in vitro?
- Methodological Answer : this compound’s selectivity is assessed using phospho-EGFR inhibition assays across cell lines harboring different EGFR mutations (e.g., L858R, T790M). Dose-response curves (0–10 μM) quantify IC50 values, with Western blotting or ELISA to measure phosphorylated EGFR levels. Comparative studies with gefitinib, erlotinib, and dacomitinib control groups are critical for benchmarking potency .
- Key Data :
- In PC-9 (L858R) and H1975 (L858R/T790M) cell lines, this compound reduces EGFR phosphorylation by >80% at 1 μM, outperforming first-generation inhibitors .
Q. How do researchers distinguish this compound’s on-target effects from off-target kinase inhibition?
- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test this compound against 300+ kinases at 1 μM. Off-target activity is defined as >50% inhibition. Secondary validation includes CRISPR/Cas9-mediated EGFR knockout models to confirm phenotype reversal in proliferation assays .
Q. What in vivo models are recommended for evaluating this compound’s antitumor efficacy?
- Methodological Answer : Subcutaneous xenografts in immunodeficient mice (e.g., NOD/SCID) using EGFR-mutant NSCLC cell lines (e.g., H1975). Tumor volume is monitored biweekly, with this compound administered orally (e.g., 50 mg/kg, BID). Pharmacodynamic analysis via tumor biopsies assesses EGFR pathway suppression .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across species?
- Methodological Answer : Conduct species-specific allometric scaling studies to predict human PK. Use LC-MS/MS to measure plasma/tissue concentrations in mice, rats, and non-human primates. Adjust formulations (e.g., PEGylation) or dosing schedules to mitigate interspecies variability in bioavailability .
Q. What mechanisms underlie acquired resistance to this compound, and how can they be experimentally modeled?
- Methodological Answer : Generate resistant clones via chronic exposure of EGFR-mutant cell lines to increasing this compound concentrations (0.1–5 μM over 6 months). Whole-exome sequencing identifies secondary mutations (e.g., C797S) or bypass pathways (e.g., MET amplification). Validate resistance mechanisms using siRNA knockdown or combination therapies with MET inhibitors .
Q. How should researchers design studies to evaluate this compound’s synergy with immune checkpoint inhibitors?
- Methodological Answer : Use syngeneic models (e.g., MC38-EGFRmut) in immunocompetent mice. Combine this compound (50 mg/kg) with anti-PD-1 antibodies (10 mg/kg, weekly). Assess tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8+/CD4+ ratios) and cytokine profiling (IFN-γ, IL-2) to quantify immune activation .
Q. What statistical approaches are optimal for analyzing dose-dependent efficacy-toxicity trade-offs in this compound studies?
- Methodological Answer : Apply longitudinal mixed-effects models to correlate plasma drug levels (AUC0–24h) with tumor regression and adverse events (e.g., rash, diarrhea). Bayesian adaptive trial designs can optimize dosing in early-phase clinical trials by iteratively updating efficacy/toxicity probabilities .
Q. Methodological Best Practices
- Data Reproducibility : Include DMSO controls and replicate experiments (n ≥ 3) in independent cell passages to account for clonal heterogeneity .
- Ethical Compliance : Adhere to NIH guidelines for xenograft studies (IACUC approval) and clinical trial protocols (IND submission) .
- Literature Integration : Cross-reference this compound data with CO-1686 (its clinical derivative) to identify translatable biomarkers (e.g., cfDNA EGFR mutations) .
Eigenschaften
IUPAC Name |
N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRTTWIPACGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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